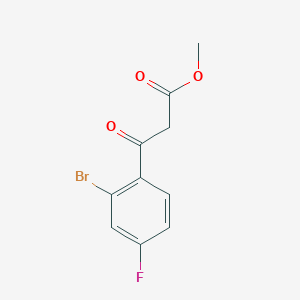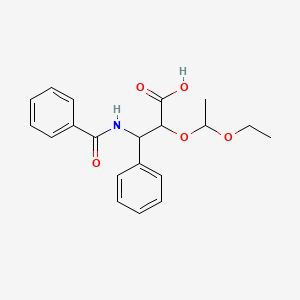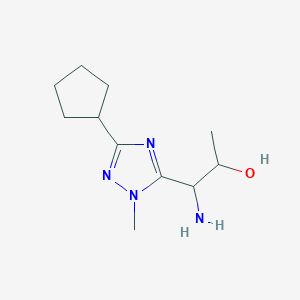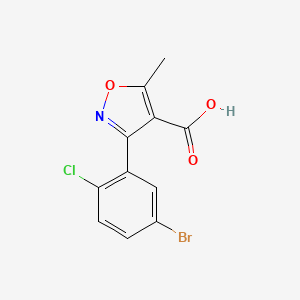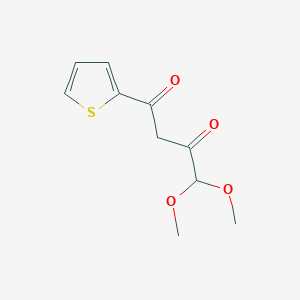
4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione: is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle, attached to a butane-1,3-dione backbone with two methoxy groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione typically involves the condensation of thiophene-2-carboxaldehyde with a suitable diketone precursor under acidic or basic conditions. One common method is the Claisen condensation, where thiophene-2-carboxaldehyde reacts with 4,4-dimethoxy-2-butanone in the presence of a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its thiophene ring is a common motif in many biologically active compounds, and modifications to its structure can lead to the discovery of new drugs with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the diketone moiety can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound features a trifluoromethyl group instead of methoxy groups, which can significantly alter its chemical properties and reactivity.
1-(Thiophen-2-yl)butane-1,3-dione: Lacks the methoxy groups, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness: 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. These groups can also enhance its solubility in organic solvents, making it more versatile in various chemical processes.
Properties
Molecular Formula |
C10H12O4S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
4,4-dimethoxy-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C10H12O4S/c1-13-10(14-2)8(12)6-7(11)9-4-3-5-15-9/h3-5,10H,6H2,1-2H3 |
InChI Key |
RVYBFVCLHWYXEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CC(=O)C1=CC=CS1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


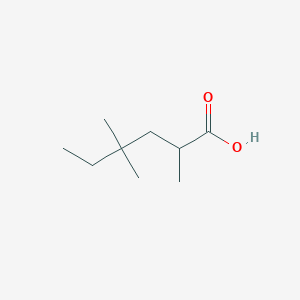

![4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline](/img/structure/B15327748.png)
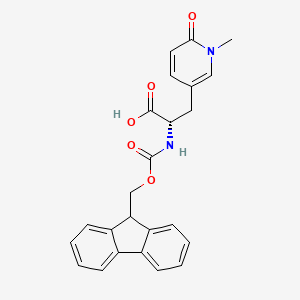
![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, 4-methylbenzenesulfonate salt](/img/structure/B15327765.png)

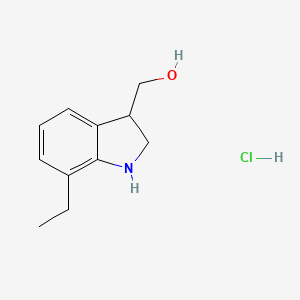
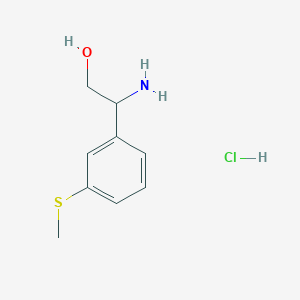
![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)

